molecular formula C15H13F3N6O B2721188 9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine CAS No. 2380067-16-1

9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine

Cat. No.: B2721188
CAS No.: 2380067-16-1
M. Wt: 350.305
InChI Key: MAPMDZNEPPMSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine is a complex organic compound that features a purine base linked to a trifluoromethyl-substituted pyridine ring through an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine derivative.

The azetidine moiety is then introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with an azetidine precursor under basic conditions. Finally, the purine base is attached through a coupling reaction, often facilitated by a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of 9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability . The azetidine moiety can also contribute to the compound’s biological activity by facilitating its interaction with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-9H-purine is unique due to its combination of a purine base, a trifluoromethyl-substituted pyridine ring, and an azetidine moiety. This unique structure provides the compound with distinct physical and chemical properties, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

9-methyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O/c1-23-8-22-12-13(23)20-7-21-14(12)24-5-10(6-24)25-9-2-3-19-11(4-9)15(16,17)18/h2-4,7-8,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPMDZNEPPMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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